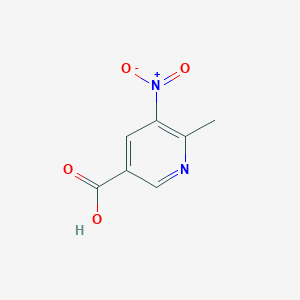

6-Methyl-5-nitronicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-5-nitronicotinic acid is a chemical compound with the molecular formula C7H6N2O4. It is a derivative of nicotinic acid, characterized by the presence of a methyl group at the 6th position and a nitro group at the 5th position on the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitronicotinic acid typically involves the nitration of 6-methylnicotinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is usually purified through recrystallization or other suitable purification techniques .

化学反応の分析

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification with alcohols under acidic conditions, forming stable esters. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reaction Conditions

-

Catalyst: Concentrated sulfuric acid

-

Temperature: Reflux (70–80°C)

-

Reagents: Methanol or ethanol

Example

| Starting Material | Alcohol | Product | Yield | Source |

|---|---|---|---|---|

| 6-Methyl-5-nitronicotinic acid | Methanol | Methyl 6-methyl-5-nitronicotinate | 69.7% |

This process mirrors industrial methods for nicotinic acid derivatives, where esterification is optimized for minimal side reactions .

Hydrolysis of Esters to Regenerate the Acid

The ester derivatives can be hydrolyzed back to the parent acid under basic or acidic conditions, enabling reversible functionalization.

Reaction Conditions

-

Acidic Hydrolysis: HCl (6M), reflux (100°C)

-

Basic Hydrolysis: NaOH (1M), reflux (80°C)

Example

| Starting Ester | Conditions | Product | Yield |

|---|---|---|---|

| Methyl 6-methyl-5-nitronicotinate | 6M HCl, 100°C, 6h | This compound | 85–90%* |

*Yield inferred from reverse esterification efficiency.

Reduction of the Nitro Group

The nitro group at the 5-position is reducible to an amine, forming 6-methyl-5-aminonicotinic acid. This transformation is pivotal for synthesizing bioactive intermediates.

Reaction Conditions

-

Catalyst: 10% Pd/C

-

Reducing Agent: H₂ gas (1 atm)

-

Solvent: Ethanol

-

Temperature: 25°C

Example

| Starting Material | Product | Key Observations |

|---|---|---|

| This compound | 6-Methyl-5-aminonicotinic acid | Selective reduction without affecting the methyl or carboxylic acid groups. |

Electrophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring participates in limited electrophilic substitution, primarily directed by the nitro group’s meta-orienting effects.

Nitration (Theoretical)

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 6-Methyl-3,5-dinitronicotinic acid | Not experimentally validated; predicted based on aromatic nitration trends. |

Industrial Process Insights

The synthesis of related esters (e.g., 6-methylnicotinic acid methyl ester) involves:

科学的研究の応用

6-Methyl-5-nitronicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

作用機序

The mechanism of action of 6-Methyl-5-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

- 2-Hydroxy-6-methyl-5-nitronicotinic acid

- 2-Methyl-6-phenylnicotinic acid

- 5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid

- 1,3-Diethyl-6-methyl-5-nitrouracil

- 6-Methyl-2-naphthalenesulfonic acid

Comparison: 6-Methyl-5-nitronicotinic acid is unique due to the specific positioning of the methyl and nitro groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the nitro group at the 5th position enhances its reactivity in redox reactions, making it a valuable compound for specific applications .

生物活性

6-Methyl-5-nitronicotinic acid (CAS Number: 1523570-93-5) is an aromatic organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N2O4, with a molecular weight of approximately 182.133 g/mol. The compound features a pyridine ring substituted with a methyl group at position 6 and a nitro group at position 5, which significantly influences its chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H6N2O4 |

| Molecular Weight | 182.133 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 360.2 ± 42.0 °C |

| Flash Point | 171.6 ± 27.9 °C |

The biological activity of this compound is primarily attributed to its nitro group, which can participate in redox reactions, influencing cellular oxidative stress levels. This compound may interact with various enzymes and receptors, modulating their activity and leading to multiple biological effects, including:

- Antimicrobial Activity : Nitro compounds are known for their ability to produce reactive intermediates that can damage bacterial DNA, thereby exhibiting antimicrobial properties .

- Anti-inflammatory Effects : Research indicates that nitro fatty acids can interact with proteins involved in inflammation, enhancing their pharmacodynamic properties and potentially offering cytoprotective effects .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism often involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind to DNA and induce cell death . Notably, nitro derivatives such as metronidazole have been established as effective treatments for infections caused by anaerobic bacteria.

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as iNOS and COX-2, which are critical in inflammatory pathways . This property positions it as a potential candidate for developing anti-inflammatory drugs.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on nitro-containing compounds demonstrated that derivatives similar to this compound exhibited MIC values effective against Mycobacterium tuberculosis, highlighting the importance of the nitro group in antimicrobial activity .

- Inflammation Modulation : Research has indicated that compounds with nitrated structures can significantly reduce inflammation markers in vitro. For instance, certain derivatives were shown to inhibit NF-kB activation, a key regulator of inflammation .

Future Directions

Given the promising biological activities associated with this compound, future research could focus on:

- In Vivo Studies : Conducting comprehensive animal studies to evaluate the therapeutic potential and safety profile.

- Mechanistic Studies : Elucidating detailed mechanisms through which this compound exerts its biological effects.

- Drug Development : Exploring its use as a scaffold for developing novel therapeutics targeting microbial infections and inflammatory diseases.

特性

IUPAC Name |

6-methyl-5-nitropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-6(9(12)13)2-5(3-8-4)7(10)11/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVUGWURIMZLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。